2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H26N2O3S and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions Research by Norman (2014) discusses the use of closely related phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough. These compounds, including GSK-2126458, which shares a benzenesulfonamide moiety, have shown promise in in vitro studies and have progressed to dose-finding Phase I studies in patients with idiopathic pulmonary fibrosis (Norman, 2014).
Photosensitizers for Photodynamic Therapy Pişkin, Canpolat, and Öztürk (2020) have synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing high singlet oxygen quantum yields. These compounds are highlighted for their potential in photodynamic therapy applications for cancer treatment due to their excellent photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors Lolak et al. (2019) discovered new ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. These compounds have shown significant inhibitory activity, particularly for the tumor-associated isoform hCA IX, suggesting potential applications in anticancer and antimetastatic therapies (Lolak et al., 2019).
Acetylcholinesterase and Butyrylcholinesterase Inhibition Makhaeva et al. (2020) synthesized new hybrid compounds incorporating 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds are potent and selective, showing potential as multifunctional agents for Alzheimer’s disease treatment (Makhaeva et al., 2020).
Anti-Breast Cancer Agents Kumar et al. (2020) designed and synthesized novel benzenesulfonamide derivatives as anti-breast cancer agents. These compounds demonstrated significant anticancer activity against MCF-7 breast cancer cell lines, with molecular docking studies predicting strong binding interactions with estrogen receptor α (Kumar et al., 2020).
Wirkmechanismus
Target of Action
A structurally similar compound, 6-ethoxy-4-n-(2-morpholin-4-ylethyl)-2-n-propan-2-yl-1,3,5-triazine-2,4-diamine, has been shown to target the d1 protein of photosystem-ii (ps-ii) inPhalaris minor, a major weed of wheat crop .
Mode of Action
The related compound mentioned above binds at the qb binding site of the d1 protein of ps-ii, which blocks the electron transfer in photosynthesis . This leads to the inhibition of photosynthesis, thereby controlling the growth of the weed.
Biochemical Pathways
The biochemical pathway affected by this compound is the photosynthetic electron transport chain in the thylakoid membrane of the chloroplast. By binding to the D1 protein of PS-II, it prevents the transfer of electrons from PS-II to PS-I, disrupting the photosynthetic process .
Pharmacokinetics
The structurally similar compound has shown favorable physiochemical profile, better docking scores, system stability, and binding free energy .
Result of Action
The result of the action of this compound is the inhibition of photosynthesis in the target organism, leading to its death. The structurally similar compound has shown comparable activity to the reference herbicide (isoproturon) against P. minor .
Eigenschaften
IUPAC Name |
2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12-11-16(15(4)14(3)13(12)2)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISKIDNNZJUALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.